Quinuclidin-4-ylmethanamine

Übersicht

Beschreibung

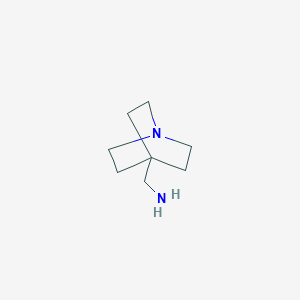

Quinuclidin-4-ylmethanamine is a chemical compound with the molecular formula C8H16N2 and a molecular weight of 140.23 . It is also known by its IUPAC name 1-azabicyclo[2.2.2]oct-4-ylmethanamine . The compound appears as a pale-yellow to yellow-brown liquid .

Physical And Chemical Properties Analysis

Quinuclidin-4-ylmethanamine has a boiling point of 186℃, a density of 1.04, and a flash point of 63℃ . It should be stored at a temperature of 2-8°C . The pKa value is predicted to be 10.67±0.10 .Wissenschaftliche Forschungsanwendungen

Medicine: Drug Synthesis and Development

Quinuclidin-4-ylmethanamine serves as a building block in the synthesis of various pharmaceuticals. Its structure is integral in the development of drugs that target neurological pathways and receptors. For instance, it can be used to create selective agonists or antagonists for muscarinic acetylcholine receptors, which are pivotal in treating conditions like Alzheimer’s disease and schizophrenia .

Agriculture: Plant Growth and Protection

In agriculture, Quinuclidin-4-ylmethanamine may be explored for its potential role in the synthesis of biostimulants. These are substances that, in small amounts, can enhance plant growth and productivity. They can also improve plant resilience to abiotic stressors like drought or excessive salinity .

Industrial Chemistry: Catalysts and Reagents

The compound’s unique chemical properties make it a candidate for use as a catalyst or reagent in industrial chemical processes. Its ability to participate in complex reactions can lead to more efficient synthesis pathways for producing polymers and other materials essential to various industries .

Environmental Science: Remediation Technologies

Quinuclidin-4-ylmethanamine could be utilized in environmental remediation efforts, particularly in the development of novel materials that can capture and neutralize pollutants. Its chemical structure might allow it to bind with contaminants, aiding in their removal from water or soil .

Biotechnology: Enzyme Inhibition and Activation

In biotechnological research, this compound could be used to modulate enzyme activity. By acting as an inhibitor or activator, it can help in studying metabolic pathways and could be crucial in the development of new biotechnological applications, such as biofuel production or genetic engineering .

Material Science: Advanced Material Fabrication

Quinuclidin-4-ylmethanamine has potential applications in material science, particularly in the creation of advanced materials with specific properties. It could be used to influence the self-assembly of nanomaterials or enhance the properties of composite materials used in high-tech industries .

Safety and Hazards

Quinuclidin-4-ylmethanamine is associated with certain safety hazards. It has been labeled with the signal word “Danger” and the hazard statements H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Wirkmechanismus

Target of Action

Quinuclidin-4-ylmethanamine is a complex organic compound with a cage-like structure The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s structurally similar to methenamine, which is known to have antibacterial properties in an acidic environment . In such an environment, Methenamine is hydrolyzed to formaldehyde, which is highly bactericidal

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For Quinuclidin-4-ylmethanamine, it’s recommended to store the compound in a dark place, sealed, and at a temperature of 2-8°C . This suggests that light, air, and temperature could potentially affect its stability and efficacy.

Eigenschaften

IUPAC Name |

1-azabicyclo[2.2.2]octan-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c9-7-8-1-4-10(5-2-8)6-3-8/h1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFNGTOKBVGQNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1(CC2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinuclidin-4-ylmethanamine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B152768.png)

![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)

![Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate](/img/structure/B152783.png)